molecular formula C27H24O9 B15091545 2-[8-acetyloxy-12-hydroxy-2-[2-methyl-3-[(E)-prop-1-enyl]oxiran-2-yl]-4,11-dioxo-9,10-dihydro-8H-naphtho[2,3-h]chromen-5-yl]acetic acid

2-[8-acetyloxy-12-hydroxy-2-[2-methyl-3-[(E)-prop-1-enyl]oxiran-2-yl]-4,11-dioxo-9,10-dihydro-8H-naphtho[2,3-h]chromen-5-yl]acetic acid

Cat. No.: B15091545
M. Wt: 492.5 g/mol
InChI Key: GMKMVBAGONGKOV-SNAWJCMRSA-N
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Description

2-[8-acetyloxy-12-hydroxy-2-[2-methyl-3-[(E)-prop-1-enyl]oxiran-2-yl]-4,11-dioxo-9,10-dihydro-8H-naphtho[2,3-h]chromen-5-yl]acetic acid is a complex organic compound with a unique structure that includes multiple functional groups such as hydroxyl, acetoxy, and oxirane

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[8-acetyloxy-12-hydroxy-2-[2-methyl-3-[(E)-prop-1-enyl]oxiran-2-yl]-4,11-dioxo-9,10-dihydro-8H-naphtho[2,3-h]chromen-5-yl]acetic acid involves multiple steps. One common method includes the reaction of 7-hydroxy-4-methylcoumarin with epichlorohydrin under reflux conditions to yield an intermediate, which is then reacted with various azoles to form the final product .

Industrial Production Methods

This may include the use of green chemistry principles such as green solvents and catalysts to minimize environmental impact .

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various types of chemical reactions including:

    Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes.

    Reduction: The oxirane ring can be reduced to form diols.

    Substitution: The acetoxy group can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can yield ketones, while reduction of the oxirane ring can produce diols.

Scientific Research Applications

2-[8-acetyloxy-12-hydroxy-2-[2-methyl-3-[(E)-prop-1-enyl]oxiran-2-yl]-4,11-dioxo-9,10-dihydro-8H-naphtho[2,3-h]chromen-5-yl]acetic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. For example, its anticancer activity may be due to its ability to inhibit certain enzymes or signaling pathways involved in cell proliferation. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 2-[8-acetyloxy-12-hydroxy-2-[2-methyl-3-[(E)-prop-1-enyl]oxiran-2-yl]-4,11-dioxo-9,10-dihydro-8H-naphtho[2,3-h]chromen-5-yl]acetic acid apart is its unique combination of functional groups, which allows it to participate in a variety of chemical reactions and exhibit diverse biological activities.

Properties

Molecular Formula

C27H24O9

Molecular Weight

492.5 g/mol

IUPAC Name

2-[8-acetyloxy-12-hydroxy-2-[2-methyl-3-[(E)-prop-1-enyl]oxiran-2-yl]-4,11-dioxo-9,10-dihydro-8H-naphtho[2,3-h]chromen-5-yl]acetic acid

InChI

InChI=1S/C27H24O9/c1-4-5-19-27(3,36-19)20-11-17(30)22-14(10-21(31)32)8-13-9-15-18(34-12(2)28)7-6-16(29)24(15)25(33)23(13)26(22)35-20/h4-5,8-9,11,18-19,33H,6-7,10H2,1-3H3,(H,31,32)/b5-4+

InChI Key

GMKMVBAGONGKOV-SNAWJCMRSA-N

Isomeric SMILES

C/C=C/C1C(O1)(C)C2=CC(=O)C3=C(C=C4C=C5C(CCC(=O)C5=C(C4=C3O2)O)OC(=O)C)CC(=O)O

Canonical SMILES

CC=CC1C(O1)(C)C2=CC(=O)C3=C(C=C4C=C5C(CCC(=O)C5=C(C4=C3O2)O)OC(=O)C)CC(=O)O

Origin of Product

United States

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